3(R,S)-Hydroxy Desogestrel

概要

説明

3(R,S)-Hydroxy Desogestrel is a synthetic progestogen, a type of hormone used in various contraceptive formulations. It is a derivative of desogestrel, which is commonly used in combination with ethinyl estradiol in oral contraceptives. The compound is known for its high progestational activity and minimal androgenic effects, making it a preferred choice in hormonal contraceptives.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3(R,S)-Hydroxy Desogestrel typically involves multiple steps starting from desogestrel. The process includes selective hydroxylation at the 3-position of the desogestrel molecule. This can be achieved through various chemical reactions, including oxidation and reduction steps, under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to maintain the stereochemical integrity of the compound. Advanced techniques such as chromatography and crystallization are employed to purify the final product.

化学反応の分析

Metabolic Pathway and Formation of 3(R,S)-Hydroxy Desogestrel

Desogestrel undergoes rapid conversion to its active metabolite, 3-keto-desogestrel (etonogestrel), via intermediary hydroxylation steps. This process involves two unstable intermediates:

-

3α-Hydroxydesogestrel

-

3β-Hydroxydesogestrel

These stereoisomers collectively represent this compound. The hydroxylation occurs at the 3-position of the steroid backbone, facilitated by cytochrome P450 (CYP) enzymes .

Key Data:

Enzymatic Oxidation and Stability

The hydroxylated intermediates are unstable and undergo rapid oxidation to 3-keto-desogestrel. This reaction is catalyzed primarily by CYP3A4 , with minimal involvement of CYP2C isoforms :

Research Findings:

-

Fluconazole (CYP2C inhibitor) showed no significant impact on 3-keto-desogestrel AUC, indicating CYP2C enzymes are not critical for the hydroxylation step .

-

Itraconazole (CYP3A4 inhibitor) increased 3-keto-desogestrel AUC by 72%, suggesting CYP3A4 mediates further oxidation of this compound .

Pharmacokinetic Stability:

-

Half-life of this compound is transient, as it is rapidly converted to 3-keto-desogestrel (<1.4 hours post-administration) .

-

Plasma concentrations of the hydroxylated metabolites are undetectable at steady state due to their instability .

Catalytic Role of CYP Enzymes

The biotransformation pathway involves sequential steps:

-

Hydroxylation : CYP2C9/CYP2C19 convert desogestrel to this compound .

-

Oxidation : CYP3A4 oxidizes the hydroxylated intermediates to 3-keto-desogestrel .

Enzyme Affinity Data:

| Enzyme | Role in Pathway | Inhibitor Effect on 3-Keto AUC |

|---|---|---|

| CYP2C9/19 | Hydroxylation (minor) | No change with fluconazole |

| CYP3A4 | Oxidation (dominant) | +72% with itraconazole |

Functional Implications of Hydroxylation

-

Progestogenic Selectivity : The low receptor binding affinity of this compound (5–13% of PR reference) confirms its role as a transient metabolite rather than an active agent .

-

Metabolic Clearance : The short-lived nature of these intermediates explains the non-linear pharmacokinetics of 3-keto-desogestrel, influenced by ethinyl estradiol-induced SHBG increases .

科学的研究の応用

Pharmacological Profile

Mechanism of Action:

3(R,S)-Hydroxy Desogestrel acts primarily as a progestin, binding to progesterone receptors and mimicking the effects of natural progesterone. This action is crucial in regulating menstrual cycles, supporting pregnancy, and managing various gynecological conditions.

Pharmacokinetics:

- Absorption: Following oral administration, desogestrel is rapidly absorbed and converted into 3-keto-desogestrel, its active metabolite, with a bioavailability of approximately 84% .

- Half-Life: The elimination half-life for 3-keto-desogestrel is about 38 hours at steady state .

- Metabolism: The metabolism involves various cytochrome P450 enzymes, particularly CYP3A4, which plays a role in the further degradation of 3-keto-desogestrel .

Contraceptive Use

This compound is primarily utilized in combined oral contraceptive pills (OCPs). Studies have shown that OCPs containing desogestrel effectively prevent ovulation and regulate menstrual cycles. The contraceptive effectiveness is comparable to other progestins like drospirenone and cyproterone acetate .

Management of Polycystic Ovary Syndrome (PCOS)

Research indicates that desogestrel-containing OCPs can improve symptoms associated with PCOS, such as hirsutism and irregular menstrual cycles. A study comparing the effects of different OCPs found that while all groups showed improvements after six months, those on cyproterone acetate experienced significantly greater reductions in hirsutism scores after twelve months compared to those on desogestrel .

Hormonal Therapy

Desogestrel is also employed in hormonal therapies for conditions like endometriosis and menopausal symptoms. Its low androgenic activity makes it suitable for women who may be sensitive to androgenic side effects .

Safety Profile

The use of desogestrel and its metabolites has been associated with certain risks:

- Thromboembolic Events: The risk of thrombotic strokes increases with the use of hormonal contraceptives, particularly in women with hypertension .

- Hormonal Side Effects: While desogestrel has minimal androgenic activity, it can still influence lipid metabolism and sex hormone-binding globulin levels .

作用機序

The mechanism of action of 3(R,S)-Hydroxy Desogestrel involves its conversion to the active metabolite, 3-keto desogestrel. This metabolite binds to progesterone receptors in the body, inhibiting ovulation and altering the cervical mucus to prevent sperm penetration. Additionally, it affects the endometrium, making it less suitable for implantation.

類似化合物との比較

Desogestrel: The parent compound, which is also a progestogen used in contraceptives.

Levonorgestrel: Another synthetic progestogen with similar uses but different pharmacokinetic properties.

Norgestimate: A progestogen with a similar mechanism of action but different chemical structure.

Uniqueness: 3(R,S)-Hydroxy Desogestrel is unique due to its specific hydroxylation at the 3-position, which enhances its progestational activity while minimizing androgenic effects. This makes it a valuable compound in the development of hormonal contraceptives with fewer side effects.

生物活性

3(R,S)-Hydroxy Desogestrel is a synthetic progestogen derived from desogestrel, primarily utilized in hormonal contraceptives. It exhibits significant biological activity through its mechanism of action, pharmacokinetics, and metabolic pathways. This article explores the compound's biological activity, including its effects on hormone receptors, metabolism, and clinical implications.

Overview of this compound

This compound is known for its high progestational activity with minimal androgenic effects. This makes it a favorable option in contraceptive formulations. Its active metabolite, 3-keto desogestrel, plays a crucial role in mediating its biological effects by binding to progesterone receptors and inhibiting ovulation.

The mechanism of action involves the conversion of this compound to 3-keto desogestrel, which binds to progesterone receptors in target tissues. This binding leads to several physiological changes:

- Inhibition of Ovulation : Prevents the release of an egg from the ovary.

- Alteration of Cervical Mucus : Thins cervical mucus, making it less penetrable for sperm.

- Endometrial Changes : Alters the endometrium to make it less suitable for implantation.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : After oral administration, peak plasma concentrations are reached within approximately 1.5 hours.

- Bioavailability : The bioavailability ranges from 60% to 80%, with significant conversion to its active metabolite.

- Half-Life : The elimination half-life of 3-keto desogestrel is about 38 ± 20 hours at steady state.

- Protein Binding : Approximately 96-98% of the compound binds to plasma proteins, predominantly sex hormone-binding globulin (SHBG) .

Metabolism

This compound undergoes extensive hepatic metabolism. Key metabolites include:

- 3-keto-desogestrel : The primary active metabolite responsible for progestogenic activity.

- 3α-OH-desogestrel and 3β-OH-desogestrel : Other metabolites that do not exhibit significant pharmacological effects but are formed during metabolism .

Contraceptive Effectiveness

Research indicates that compounds like this compound effectively suppress ovulation and regulate menstrual cycles. In clinical studies comparing various progestins, it has been shown that:

- Contraceptive Efficacy : Comparable to other third-generation progestins such as drospirenone and gestodene.

- Cycle Control : Effective in managing menstrual irregularities with fewer side effects compared to older progestins .

Case Studies

Several studies have highlighted the effectiveness and safety profile of contraceptives containing desogestrel derivatives:

- Study on Thromboembolic Risk : Epidemiological studies suggest that third-generation oral contraceptives may be associated with a higher risk of venous thromboembolism compared to second-generation options. However, this risk is relatively low, estimated at an additional 1-2 cases per 10,000 women-years .

- Pharmacokinetic Variability : A study involving nine healthy women demonstrated a systemic availability of the active metabolite (3-keto-desogestrel) at approximately 76% following oral administration, indicating variability in individual responses .

Data Summary Table

| Parameter | Value |

|---|---|

| Peak Concentration (pg/mL) | ~5,840 at steady state |

| Elimination Half-Life (hours) | ~38 ± 20 |

| Bioavailability | 60% - 80% |

| Protein Binding | 96% - 98% |

| Main Active Metabolite | 3-keto-desogestrel |

特性

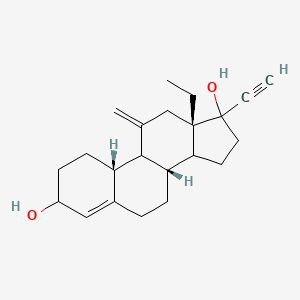

IUPAC Name |

(8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDTNLDYRJTAZ-MTRZUGBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)C3[C@H](C1CCC2(C#C)O)CCC4=CC(CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。